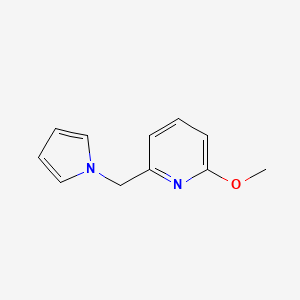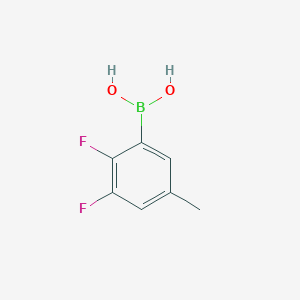
2,3-Difluoro-5-methylphenylboronic acid
Descripción general
Descripción
“2,3-Difluoro-5-methylphenylboronic acid” is a chemical compound with the molecular formula C7H7BF2O2 . It has a molecular weight of 171.94 .
Synthesis Analysis
The primary method for the synthesis of boronic acids like “2,3-Difluoro-5-methylphenylboronic acid” is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .
Molecular Structure Analysis
The molecular structure of “2,3-Difluoro-5-methylphenylboronic acid” is represented by the linear formula C7H7BF2O2 . The compound has a mono-isotopic mass of 172.050720 Da .
Chemical Reactions Analysis
Boronic acids like “2,3-Difluoro-5-methylphenylboronic acid” are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This is a transition metal-catalyzed carbon–carbon bond-forming reaction that is widely applied due to its mild and functional group tolerant reaction conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Difluoro-5-methylphenylboronic acid” include a molecular weight of 171.94 and a linear formula of C7H7BF2O2 .
Aplicaciones Científicas De Investigación
Fluorinated Compounds in Environmental and Biological Systems
Fluorinated compounds, including polyfluoroalkyl chemicals, have been widely used in numerous industrial and commercial applications due to their unique properties, such as resistance to stains, water, and oil. The environmental degradation and microbial interaction of these compounds have been a subject of extensive study, highlighting concerns over their persistence and potential toxicity. For instance, the microbial degradation of polyfluoroalkyl chemicals into perfluoroalkyl acids (PFAAs) raises significant environmental and health concerns due to their toxic profiles and widespread presence in the environment (Liu & Avendaño, 2013).
Phenylboronic Acid Derivatives in Biosensing and Catalysis
Recent progress in electrochemical biosensors based on phenylboronic acid (PBA) and its derivatives demonstrates their importance in developing selective sensors for glucose and other diols. PBAs are known for their ability to form stable complexes with diols in neutral aqueous solutions, making them invaluable in biosensor technology for medical and environmental monitoring applications (Anzai, 2016).
Fluorinated Alternatives to Legacy Pollutants
There is an ongoing transition to replace long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) with fluorinated alternatives due to concerns over their environmental and health impacts. Over 20 fluorinated substances have been identified as alternatives in various applications, from fluoropolymer manufacture to surface treatments and fire-fighting foams. However, the safety and environmental impacts of these alternatives remain under scrutiny, underscoring the need for continued research and assessment (Wang et al., 2013).
Safety And Hazards
Direcciones Futuras
Boronic acids like “2,3-Difluoro-5-methylphenylboronic acid” have a wide range of applications in organic synthesis, particularly in Suzuki–Miyaura (SM) cross-coupling reactions . The development of new boron reagents and the exploration of their properties for application under specific SM coupling conditions is a promising area of research .
Propiedades
IUPAC Name |
(2,3-difluoro-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDSXIJVCPGALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-5-methylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



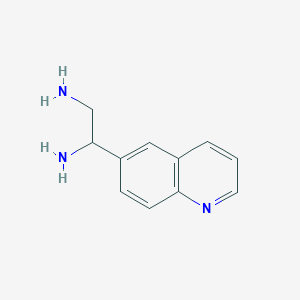
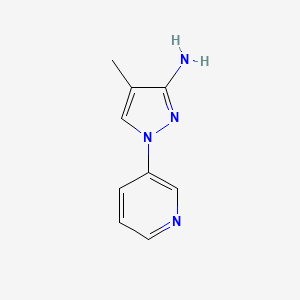
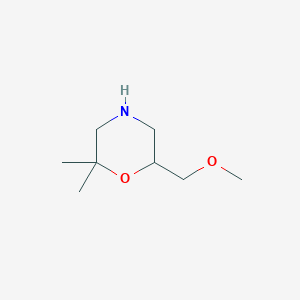
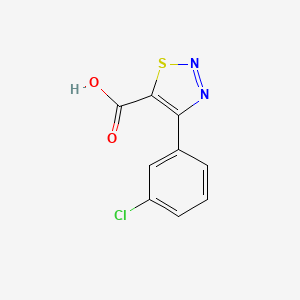
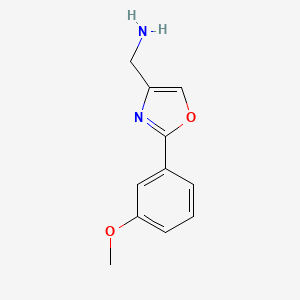
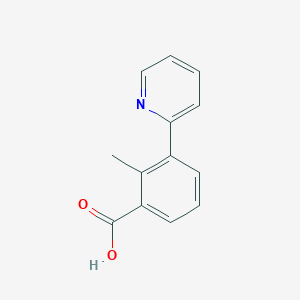
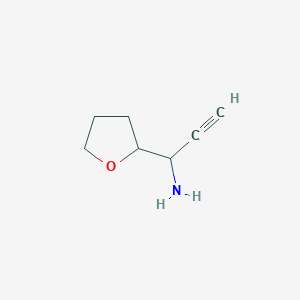
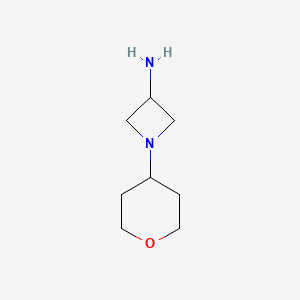
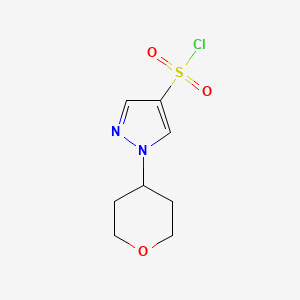
![[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine](/img/structure/B1426919.png)
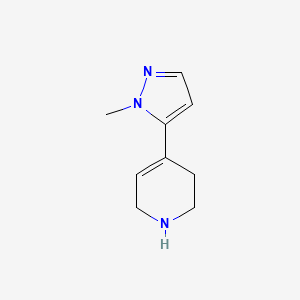
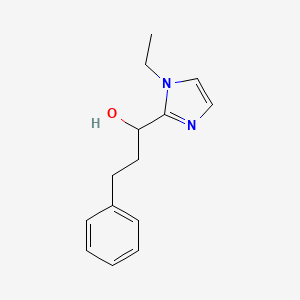
![Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1426922.png)
